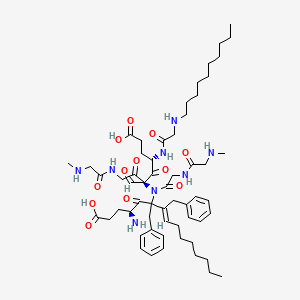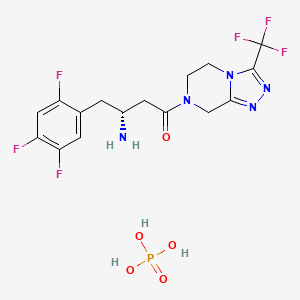
Dicalcium ethylenediaminetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
作用機序
Target of Action
Dicalcium ethylenediaminetetraacetate, also known as calcium disodium ethylenediaminetetraacetate, primarily targets metal ions in the body . Its main targets are lead ions and zinc ions . These ions play various roles in the body, including involvement in enzymatic reactions and signal transduction pathways .
Mode of Action
This compound acts as a chelating agent . It forms stable, water-soluble complexes with metal ions, effectively binding to them . This interaction results in the formation of a lead chelate that is excreted in the urine . The compound’s ability to form these complexes even at neutral pH allows it to dissolve Fe- and Ca-containing scale and deliver iron ions under conditions where its oxides are insoluble .
Biochemical Pathways
The chelation of metal ions by this compound can affect various biochemical pathways. For instance, calcium is a common signaling mechanism in cells, exerting allosteric regulatory effects on many enzymes and proteins . By binding to calcium ions, this compound could potentially influence these calcium-dependent processes.
Pharmacokinetics
This compound may be administered by either intramuscular injection or intravenous infusion . The compound distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of the compound .
Result of Action
The primary result of the action of this compound is the reduction of blood levels and depot stores of lead in the body . This is achieved through the formation of a lead chelate that is excreted in the urine . The use of the compound has been associated with large increases in the urinary excretion of lead .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other metal ions in the body can influence the compound’s efficacy and stability .
生化学分析
Biochemical Properties
Dicalcium ethylenediaminetetraacetate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, magnesium, and iron. This binding ability allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit metalloproteases by chelating the metal ions required for their activity . Additionally, it can protect DNA and proteins from oxidative damage by sequestering metal ions that catalyze the formation of reactive oxygen species .
Cellular Effects
This compound influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by chelating calcium ions, it can disrupt calcium-dependent signaling pathways, leading to changes in cell function . It can also influence gene expression by altering the activity of metal-dependent transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. This chelation process can inhibit or activate enzymes by removing or providing essential metal cofactors . For instance, it can inhibit the activity of metalloproteases by binding to their metal cofactors, preventing them from catalyzing reactions . Additionally, it can modulate gene expression by affecting the availability of metal ions required for the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under neutral pH conditions but can degrade under acidic or basic conditions . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity . These effects are often observed in in vitro and in vivo studies, where the compound’s stability and degradation are closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as nephrotoxicity and hypocalcemia . Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent . These studies help determine the safe and effective dosage ranges for various applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate metal ion homeostasis. It interacts with enzymes and cofactors that are essential for metal ion transport and utilization . For example, it can affect the activity of enzymes involved in the tricarboxylic acid cycle by chelating metal ions required for their function . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution is influenced by factors such as concentration, pH, and the presence of other metal ions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can influence gene expression by chelating metal ions required for transcription factor activity . Its localization can also affect its ability to modulate enzyme activity and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dicalcium ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired calcium complex .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is combined with calcium hydroxide under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
化学反応の分析
Types of Reactions: Dicalcium ethylenediaminetetraacetate primarily undergoes complexation reactions, where it binds to metal ions to form stable complexes. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The most common reagents used with this compound are metal ions such as calcium, iron, and magnesium. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products: The major products formed from the reactions of this compound are metal-EDTA complexes, which are water-soluble and can be easily separated from the reaction mixture .
科学的研究の応用
Dicalcium ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: Employed in biochemical assays to chelate metal ions that may interfere with enzymatic reactions.
Medicine: Utilized as a chelating agent to treat heavy metal poisoning, particularly lead poisoning.
Industry: Applied in water treatment processes to remove metal ions and prevent scale formation.
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): The parent compound of dicalcium ethylenediaminetetraacetate, used for similar chelation purposes but without the calcium component.
Disodium calcium ethylenediaminetetraacetate: Another chelating agent with similar properties but different sodium and calcium ratios.
Iminodisuccinic acid: An alternative chelating agent with a different chemical structure but similar metal-binding properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with calcium ions, making it particularly useful in applications where calcium chelation is required. Its stability and water solubility at neutral pH also make it advantageous over other chelating agents .
特性
CAS番号 |
19709-85-4 |
|---|---|
分子式 |
C10H12Ca2N2O8 |
分子量 |
368.37 g/mol |
IUPAC名 |
dicalcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChIキー |
ACYGYJFTZSAZKR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |
Key on ui other cas no. |
12264-18-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



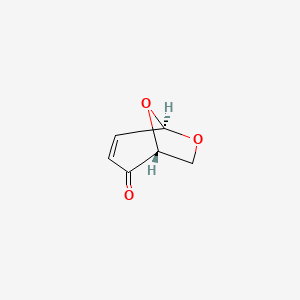
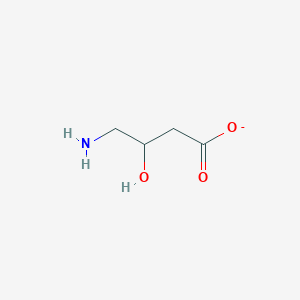
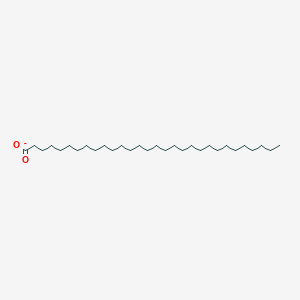
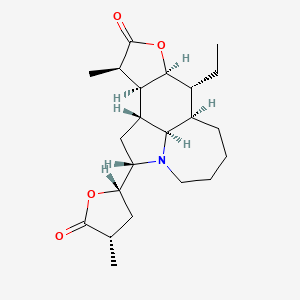
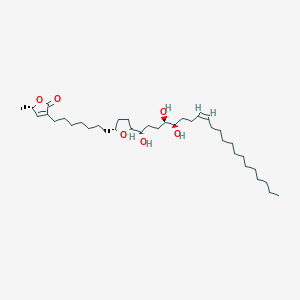
![1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-](/img/structure/B1234505.png)
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)
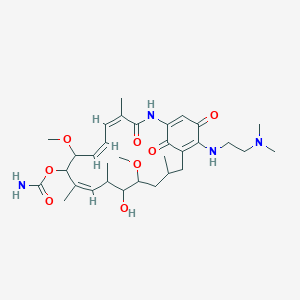
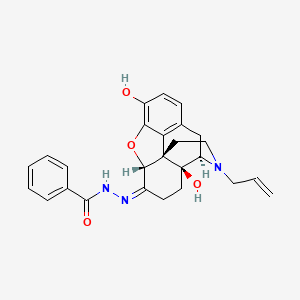
![[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1234516.png)
